Ethyl (E)-3-(1-pyrrolidinyl)crotonate

Descripción

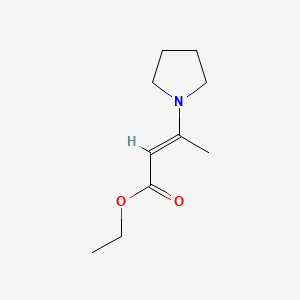

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-3-pyrrolidin-1-ylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOQKPXSIHLODG-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269080 | |

| Record name | Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54716-02-8, 2723-42-4 | |

| Record name | Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54716-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1-pyrrolidinyl)crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054716028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(1-pyrrolidinyl)crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PYRROLIDINOCROTONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Ethyl (E)-3-(1-pyrrolidinyl)crotonate. The information is curated for professionals in chemical research and drug development who require detailed data for laboratory and developmental applications.

Core Chemical Properties

This compound, with CAS number 54716-02-8, is a substituted enamine that serves as a versatile intermediate in organic synthesis.[1] It is classified as a biochemical reagent and can be utilized as a biological material or organic compound in life science research.[2]

General and Physical Properties

The fundamental chemical and physical properties of the compound are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: General Chemical Information

| Identifier | Value | Source(s) |

| CAS Number | 54716-02-8 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][3][4][5] |

| Molecular Weight | 183.25 g/mol | [1][3][4] |

| IUPAC Name | ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate | [5] |

| Synonyms | Ethyl (E)-3-pyrrolidinocrotonate, (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate | [1] |

| InChI Key | MSOQKPXSIHLODG-CMDGGOBGSA-N | [5][6] |

| SMILES | C/C(N1CCCC1)=C/C(OCC)=O | [3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow to dark brown fused solid; clear liquid as a melt. | [5][7] |

| Melting Point | 25-26 °C | [1] |

| Boiling Point | 125-126 °C at 0.8 mmHg | [1] |

| Density | 1.036 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.5385-1.5435 (as melt) | [1][5] |

| pKa | 6.56 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [3] |

| Storage Temperature | 2-8°C | [1] |

Table 3: Computational Data

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | [3] |

| LogP | 1.5491 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis Protocol

The most common and well-documented method for synthesizing this compound is via the condensation of ethyl acetoacetate (B1235776) with pyrrolidine (B122466), accompanied by the azeotropic removal of water.

Experimental Procedure

The following protocol is adapted from a peer-reviewed procedure published in Organic Syntheses.[8]

Caution: This reaction should be performed in a well-ventilated fume hood. Pyrrolidine is a noxious vapor.

-

Reactant Preparation: To a 1-liter, one-necked flask, add ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole). Dissolve the reactants in 400 mL of benzene (B151609).

-

Apparatus Setup: Fit the flask with a Dean-Stark water separator. Place a condenser equipped with a nitrogen inlet tube on top of the separator.

-

Reaction Execution: Place the reaction mixture under a nitrogen atmosphere. Heat the mixture to a vigorous reflux.

-

Monitoring and Completion: Continue reflux for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

-

Work-up: Once the reaction is complete, remove the benzene solvent using a rotary evaporator.

-

Product: The resulting product is highly pure this compound (approx. 180 g, 98% yield), which can often be used in subsequent steps without further purification.[8]

Synthesis Workflow Diagram

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Stereoselective synthesis and NMR characterization of C-24 epimeric pairs of 24-alkyl oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-enamino ester synthesis by amination [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS#:54716-02-8 | (2E)-3-(1-Pyrrolidinyl)-2-butenoic acid ethyl ester | Chemsrc [chemsrc.com]

- 6. Enamine, enamide synthesis [organic-chemistry.org]

- 7. (Z)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate | 70526-06-6 [chemicalbook.com]

- 8. 1117-37-9 | (E)-Ethyl 3-(dimethylamino)acrylate | Finafloxacin Related | Ambeed.com [ambeed.com]

An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a substituted enamine derivative belonging to the versatile class of enaminones. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the broader biological context of enaminones, highlighting their potential as scaffolds in medicinal chemistry and drug development due to their demonstrated anticancer, antimicrobial, and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis, medicinal chemistry, and drug discovery.

Molecular Structure and Chemical Properties

This compound is characterized by an ethyl ester functional group conjugated with a carbon-carbon double bond, which is further substituted with a pyrrolidine (B122466) ring at the β-position. The "(E)" designation in its name signifies the stereochemistry of the substituents around the double bond, where the pyrrolidinyl group and the ester group are on opposite sides.

The molecular formula for this compound is C₁₀H₁₇NO₂.[1][2] Its molecular weight is 183.25 g/mol .[1][2] The presence of the nitrogen atom in the pyrrolidine ring and the oxygen atoms in the ester group allows for hydrogen bond acceptance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][2] |

| Molecular Weight | 183.25 g/mol | [1][2] |

| CAS Number | 54716-02-8 | [1][2] |

| Appearance | Light yellow to light brown solid (<25°C) or liquid (>26°C) | [3] |

| Purity | ≥97% (ChemScene), 99.68% (MedChemExpress by GC) | [2][3] |

| SMILES | C/C(N1CCCC1)=C\C(OCC)=O | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound (also referred to as Ethyl β-pyrrolidinocrotonate) involves the condensation of ethyl acetoacetate (B1235776) with pyrrolidine.[4]

Materials:

-

Ethyl acetoacetate

-

Pyrrolidine

-

Benzene (B151609) (or a suitable alternative solvent like toluene)

-

Anhydrous magnesium sulfate (B86663) (for drying, if necessary)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure: [4]

-

To a round-bottom flask, add equimolar amounts of ethyl acetoacetate and pyrrolidine.

-

Add a suitable solvent, such as benzene or toluene, to dissolve the reactants.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, the reaction is considered complete.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation under reduced pressure, though for many applications, the crude product is of sufficient purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the pyrrolidine ring protons, the methyl group attached to the double bond, and the vinylic proton. The chemical shift of the vinylic proton can provide further confirmation of the (E)-stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, the carbons of the pyrrolidine ring, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum of an enaminone like this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the conjugated ester and the C=C stretching of the double bond.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (183.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the pyrrolidine ring.

Biological Context and Potential Applications

This compound belongs to the class of compounds known as enaminones. Enaminones are recognized as important pharmacophores and versatile building blocks in the synthesis of a wide range of biologically active heterocyclic compounds.[7][8][9] The conjugated system of an amine, a double bond, and a carbonyl group imparts unique chemical reactivity and biological properties to these molecules.

Anticancer Activity

Numerous studies have demonstrated the potential of enaminone derivatives as anticancer agents.[10][11][12] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. For instance, certain enaminone-coumarin hybrids have shown significant growth inhibition against a panel of 60 cancer cell lines.[10]

Antimicrobial Activity

Enaminone derivatives have also been investigated for their antimicrobial properties.[13][14][15] They have shown activity against both Gram-positive and Gram-negative bacteria. The structural modifications of the enaminone scaffold can be tailored to enhance potency and spectrum of activity. Some studies suggest that enaminones may exert their antibacterial effects by interfering with essential cellular processes in bacteria.

Anti-inflammatory Activity

The enaminone scaffold has been explored for the development of anti-inflammatory agents.[16] Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. The ability of enaminones to be readily functionalized allows for the optimization of their anti-inflammatory properties.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic route. While detailed public spectroscopic data is limited, its identity is confirmed by commercial sources. The true value of this molecule lies in its classification as an enaminone, a privileged scaffold in medicinal chemistry. The diverse biological activities associated with enaminone derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the potential of this compound and related compounds as starting points for the design and development of novel therapeutic agents. Further research into the specific biological profile of this compound and the synthesis of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. The most Recent Compilation of Reactions of Enaminone Derivatives...: Ingenta Connect [ingentaconnect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis of 5-enamine-4-thiazolidinone derivatives with trypanocidal and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of Ethyl (E)-3-(1-pyrrolidinyl)crotonate, a versatile enamine extensively utilized as a biochemical reagent and a key building block in organic synthesis. This document elucidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a synthetic intermediate in the preparation of more complex molecules.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate, is a stable organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 54716-02-8 | [2] |

| Molecular Formula | C₁₀H₁₇NO₂ | [2] |

| Molecular Weight | 183.25 g/mol | [2] |

| Appearance | Yellow to dark brown fused solid or clear liquid as a melt | [1] |

| Boiling Point | 125-126 °C at 0.8 mmHg | |

| Refractive Index | 1.541 | |

| Purity (GC) | >96.0% | [1] |

| SMILES | CCOC(=O)C=C(C)N1CCCC1 | [1] |

| InChI Key | MSOQKPXSIHLODG-CMDGGOBGSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is a straightforward procedure involving the condensation of ethyl acetoacetate (B1235776) with pyrrolidine (B122466). This reaction is a classic example of enamine formation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl acetoacetate

-

Pyrrolidine

-

Anhydrous solvent (e.g., toluene (B28343) or benzene)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of ethyl acetoacetate and pyrrolidine in an anhydrous solvent such as toluene.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the pure this compound.

Diagram of the Synthesis Workflow:

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic systems. Its enamine functionality makes it a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to its utility as a building block in medicinal chemistry and materials science.[3]

While direct biological activity of this compound is not extensively documented in publicly available literature, its role as a precursor to bioactive molecules is implied by its classification as a biochemical reagent for life science research.[4][5] The synthesis of complex molecular scaffolds often begins with versatile starting materials like this compound.

Logical Relationship of its Utility:

Spectroscopic Data

The identity and purity of this compound are typically confirmed using various spectroscopic techniques. The following table summarizes key spectroscopic data.

| Spectroscopic Data | Description |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the ethyl group, the pyrrolidine ring, and the vinyl and methyl protons of the crotonate moiety. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (183.25 g/mol ). |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C=C double bond of the enamine and the C=O stretching of the ester group. |

Conclusion

This compound is a well-characterized and readily accessible chemical compound with significant utility in organic synthesis. Its value lies in its role as a versatile building block for the construction of more complex molecular architectures. While its direct biological functions are not widely reported, its importance in the toolkit of synthetic chemists, including those in drug discovery and development, is firmly established. This guide provides the essential technical information required for the effective use of this compound in a research setting.

References

Technical Guide: Ethyl (E)-3-(1-pyrrolidinyl)crotonate (CAS 54716-02-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-3-(1-pyrrolidinyl)crotonate, with the CAS number 54716-02-8, is a functionalized enamine ester. This class of compounds, characterized by a nitrogen atom attached to a double bond which is conjugated with a carbonyl group, serves as a versatile building block in organic synthesis. While often cataloged as a biochemical reagent for life science research, publicly available data on its specific biological activities or mechanisms of action are limited.[1][2][3] Its primary utility, as documented in the chemical literature, lies in its role as a nucleophilic intermediate for the construction of more complex molecular architectures, including heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications in synthetic chemistry.

Chemical and Physical Properties

This compound is commercially available as a yellow to dark brown fused solid or liquid, depending on the ambient temperature.[4][5] Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 54716-02-8 | [4] |

| Molecular Formula | C₁₀H₁₇NO₂ | [6] |

| Molecular Weight | 183.25 g/mol | [6] |

| IUPAC Name | ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate | [4] |

| Synonyms | Ethyl (E)-3-(1-pyrrolidinyl)-2-butenoate, (E)-3-(1-Pyrrolidinyl)crotonic acid ethyl ester | [4] |

| SMILES | CCOC(=O)/C=C(/C)N1CCCC1 | [4] |

| InChI | 1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8+ | [4] |

| InChI Key | MSOQKPXSIHLODG-CMDGGOBGSA-N | [4] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Appearance | Yellow to dark brown fused solid or clear liquid as melt | [4][5] |

| Purity | ≥97% (GC) | [6] |

| Refractive Index | 1.5385-1.5435 (as melt) | [4] |

| Storage Temperature | 4°C | [6] |

| Spectroscopic Data | ¹H NMR, GC-MS, IR, Raman spectra are available from suppliers and spectral databases. | [5] |

Synthesis

The most well-documented synthesis of this compound is through the condensation of ethyl acetoacetate (B1235776) with pyrrolidine (B122466).[7] This reaction is a classic example of enamine formation from a β-ketoester.

Experimental Protocol: Synthesis of this compound[7]

Materials:

-

Ethyl acetoacetate (1.00 mole, 130 g)

-

Pyrrolidine (1.00 mole, 71 g)

-

Benzene (B151609) (400 mL) - Caution: Benzene is a carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Apparatus:

-

1-L round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

To the 1-L round-bottom flask, add ethyl acetoacetate (130 g), pyrrolidine (71 g), and benzene (400 mL).

-

Assemble the Dean-Stark apparatus and reflux condenser on the flask.

-

Heat the mixture to a vigorous reflux. The azeotropic removal of water will commence and can be monitored in the Dean-Stark trap.

-

Continue refluxing for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the benzene using a rotary evaporator.

-

The resulting residue is highly pure this compound (yield: ~180 g, 98%). Further purification by distillation is typically not necessary for subsequent synthetic steps.

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Reactivity and Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to its dual reactivity. The enamine moiety provides a nucleophilic α-carbon, while the ester group can undergo various transformations.

Its primary documented application is as a precursor in the synthesis of heterocyclic compounds. For instance, it is a key starting material for the preparation of substituted isoxazoles through a 1,3-dipolar cycloaddition reaction with nitrile oxides.[7]

Reaction Scheme: Isoxazole Synthesis

Caption: Synthesis of a substituted isoxazole.

Biological Activity and Drug Development Potential

Despite being marketed as a biochemical reagent, there is a notable absence of specific biological activity data for this compound in peer-reviewed literature and public bioassay databases.[1][2][3]

However, the broader class of enamine esters has been explored for various medicinal applications. Preliminary studies on other enaminone esters have suggested potential for:

-

Anticonvulsant activity

-

Histaminergic effects

-

Uterine relaxant properties

These findings suggest that while this compound itself may not be a primary therapeutic agent, it could serve as a valuable scaffold or intermediate for the synthesis of novel, biologically active compounds. Its structural motifs, the pyrrolidine ring and the α,β-unsaturated ester, are present in numerous pharmacologically active molecules.

Conclusion

This compound is a readily accessible and highly pure synthetic intermediate. Its value to researchers, scientists, and drug development professionals lies primarily in its utility as a versatile building block for the construction of more complex molecules, particularly heterocyclic systems. While direct biological activity data for this specific compound is currently lacking, the pharmacological potential of the broader enamine ester class suggests that derivatives of this compound could be of interest in future drug discovery efforts. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling its use in a variety of research and development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate and its Structural Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (E)-3-(1-pyrrolidinyl)crotonate, a member of the enaminone class of compounds, and its structural analogues. Enaminones are recognized for their versatile chemical reactivity and diverse biological activities, making them promising scaffolds in drug discovery and development. This document details their synthesis, physicochemical properties, and known biological activities, with a focus on their potential as anticancer and anti-inflammatory agents.

Core Compound and Structural Analogues

This compound is a key example of an enaminone, characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. Its structural analogues can be systematically explored by modifying three key regions: the amine moiety, the ester group, and the crotonate backbone. A primary structural analogue is its geometric isomer, Ethyl (Z)-3-(1-pyrrolidinyl)crotonate.

Table 1: Physicochemical Properties of Ethyl 3-(1-pyrrolidinyl)crotonate Isomers

| Property | This compound | Ethyl (Z)-3-(1-pyrrolidinyl)crotonate |

| CAS Number | 54716-02-8[1] | 70526-06-6 |

| Molecular Formula | C₁₀H₁₇NO₂[1] | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol [1] | 183.25 g/mol |

| Appearance | Information not available | Information not available |

| Purity | ≥97%[1] | Information not available |

| SMILES | C/C(N1CCCC1)=C/C(OCC)=O[1] | C/C(N1CCCC1)=C\C(=O)OCC |

Synthesis and Spectroscopic Characterization

The synthesis of this compound and its (Z)-isomer is well-established. The (E)-isomer is typically synthesized through the condensation of ethyl acetoacetate (B1235776) with pyrrolidine (B122466), often with azeotropic removal of water. The (Z)-isomer can be prepared under different conditions, highlighting the stereochemical control possible in these reactions.

Experimental Protocol: Synthesis of this compound[2]

A detailed and reliable protocol for the synthesis of this compound is available from Organic Syntheses.[2]

-

Reactants: Ethyl acetoacetate (1.00 mole) and pyrrolidine (1.00 mole).

-

Solvent: Benzene (B151609) (400 ml).

-

Procedure: A mixture of ethyl acetoacetate and pyrrolidine in benzene is refluxed in a flask equipped with a Dean-Stark apparatus. The reaction is continued until the theoretical amount of water (18 ml) is collected. The benzene is then removed under reduced pressure using a rotary evaporator.

-

Yield: 180 g (98%) of highly pure this compound. The product can often be used without further purification.[2]

Spectroscopic Data

Table 2: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | Data not fully available. | Data not fully available. | Data not fully available. |

| Ethyl (Z)-3-(1-pyrrolidinyl)crotonate | Data not fully available. | Data not fully available. | Data not fully available. |

| Ethyl (E)-crotonate (Reference) | 1.23 (t, 3H), 2.05 (dd, 3H), 4.03 (q, 2H), 5.62 (dq, 1H), 6.19 (dq, 1H)[5] | 14.3, 18.2, 60.2, 123.4, 144.9, 166.8 | 3040, 1710, 1640, 1175, 1025, 810[5] |

Biological Activities and Therapeutic Potential

Enaminones, including this compound and its analogues, have garnered significant interest for their broad spectrum of biological activities. While specific quantitative data for the parent compound is limited, studies on structurally related enaminones provide valuable insights into their potential as therapeutic agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of enaminone derivatives. Their mechanism of action is often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 3: Anticancer Activity of Structurally Related Enaminones

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Enaminone Derivative 3 | Breast Cancer (MCF-7) | 55.2 | [6] |

| Enaminone Derivative 5 | Breast Cancer (MCF-7) | 79.06 | [6] |

| Enaminone Derivative 7 | Breast Cancer (MCF-7) | 50.49 | [6] |

| Doxorubicin (Reference Drug) | Breast Cancer (MCF-7) | 71.80 | [6] |

Note: The structures of compounds 3, 5, and 7, while being enaminones, are more complex than this compound.

The data suggests that enaminone scaffolds can be potent anticancer agents, with some derivatives showing higher efficacy than the standard chemotherapeutic drug, doxorubicin, in in-vitro assays.[6]

Enzyme Inhibition

The enaminone moiety is a versatile pharmacophore that can be tailored to inhibit specific enzymes. While the direct enzyme inhibitory activity of this compound has not been extensively reported, related compounds have shown inhibitory activity against various enzymes.

A general workflow for assessing enzyme inhibition is depicted below.

Caption: A generalized workflow for determining enzyme inhibition activity.

Anti-inflammatory Activity

The anti-inflammatory potential of enaminone-related structures is an active area of research. While direct evidence for this compound is scarce, the broader class of compounds containing pyrrolidine and enone functionalities has demonstrated anti-inflammatory properties.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective analogues. For the broader class of enaminones and pyrrolidine-containing compounds, several general SAR trends have been observed, although these have not been specifically validated for this compound.

A logical relationship for SAR studies is outlined below.

Caption: Logical flow for establishing structure-activity relationships.

Conclusion and Future Directions

This compound and its structural analogues represent a class of compounds with significant potential in drug discovery. Their straightforward synthesis and versatile chemical nature make them attractive starting points for the development of novel therapeutics. While the biological activity of the parent compound is not extensively characterized, the broader enaminone class has demonstrated promising anticancer and enzyme-inhibiting properties.

Future research should focus on:

-

Systematic Synthesis of Analogues: A library of analogues with modifications at the pyrrolidine ring, the ester functionality, and the crotonate backbone should be synthesized.

-

Comprehensive Biological Screening: These analogues should be screened against a panel of cancer cell lines and a diverse set of enzymes to identify lead compounds.

-

Quantitative SAR Studies: The data from biological screening should be used to develop robust structure-activity relationships to guide the design of more potent and selective compounds.

-

Detailed Spectroscopic and Crystallographic Analysis: Full characterization of lead compounds will be essential for understanding their mechanism of action at a molecular level.

By pursuing these research avenues, the full therapeutic potential of this compound and its analogues can be unlocked, potentially leading to the development of novel and effective drugs for a range of diseases.

References

Spectroscopic Data of Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic protocols for Ethyl (E)-3-(1-pyrrolidinyl)crotonate. While detailed, publicly accessible raw spectroscopic data such as specific chemical shifts and peak intensities are limited, this document compiles the existing information from various sources to aid in the characterization and utilization of this compound.

Compound Identification and Physical Properties

This compound is a biochemical reagent used in life science research. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 54716-02-8 | [1] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][2] |

| Molecular Weight | 183.25 g/mol | [1][2] |

| Appearance | Yellow to dark brown fused solid or clear liquid as melt | [3] |

| Purity (by GC) | >96.0% | [3] |

Spectroscopic Data Summary

Based on the known structure, the expected spectroscopic features are outlined below.

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration |

| Vinylic H | 4.5 - 5.5 | Singlet | 1H |

| -O-CH₂- (Ethyl) | 3.9 - 4.2 | Quartet | 2H |

| Pyrrolidine (B122466) N-CH₂ | 3.0 - 3.5 | Multiplet | 4H |

| Allylic -CH₃ | 2.0 - 2.5 | Singlet | 3H |

| Pyrrolidine -CH₂-CH₂- | 1.7 - 2.1 | Multiplet | 4H |

| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet | 3H |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ) Range (ppm) |

| C=O (Ester) | 165 - 175 |

| Vinylic C-N | 140 - 150 |

| Vinylic C-CO | 90 - 100 |

| -O-CH₂- (Ethyl) | 58 - 62 |

| Pyrrolidine N-CH₂ | 45 - 55 |

| Pyrrolidine -CH₂-CH₂- | 20 - 30 |

| Allylic -CH₃ | 15 - 25 |

| -CH₃ (Ethyl) | 10 - 15 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1710 - 1740 (strong) |

| C=C (Alkene) | 1640 - 1680 (medium) |

| C-N | 1180 - 1360 (medium) |

| C-O (Ester) | 1000 - 1300 (strong) |

Mass Spectrometry (MS) (Predicted)

| Ion | m/z | Description |

| [M]⁺ | 183 | Molecular Ion |

| [M-OC₂H₅]⁺ | 138 | Loss of ethoxy radical |

| [M-COOC₂H₅]⁺ | 110 | Loss of ethyl carboxylate radical |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of enamines such as this compound involves the reaction of a β-ketoester with a secondary amine, often with azeotropic removal of water.

Reactants:

-

Ethyl acetoacetate (B1235776)

-

Pyrrolidine

-

A suitable solvent for azeotropic distillation (e.g., toluene (B28343) or benzene)

-

An acid catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

-

Combine equimolar amounts of ethyl acetoacetate and pyrrolidine in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add the solvent (e.g., toluene).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Continue refluxing until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield this compound.

General Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire a ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

General Protocol for FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample holder.

-

Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

General Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

Introduce the sample solution into the ion source of the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph.

-

The sample is nebulized and ionized to form gaseous ions.

-

The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

References

The Genesis and Synthetic Utility of Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E)-3-(1-pyrrolidinyl)crotonate, a prominent member of the β-enamino ester class of compounds, has carved a significant niche as a versatile intermediate in organic synthesis. Its discovery is intrinsically linked to the broader development of enamine chemistry, most notably the groundbreaking work of Gilbert Stork in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic protocols for this compound. Furthermore, it delves into the known and potential biological activities of the broader class of β-enamino esters, highlighting their relevance in contemporary drug discovery and development.

Historical Context and Discovery

The journey to the isolation and characterization of this compound is not marked by a single, dramatic discovery but rather by the gradual evolution of synthetic organic chemistry. The foundational principles for its synthesis lie in the understanding and application of enamines as synthetic intermediates.

The pioneering work of Gilbert Stork in the 1950s and 1960s revolutionized the field by demonstrating the utility of enamines, formed from the condensation of a ketone or aldehyde with a secondary amine, as potent nucleophiles for carbon-carbon bond formation.[1][2][3] This body of work, now famously known as the Stork enamine alkylation, provided a milder and more selective alternative to traditional enolate chemistry.[1][2][3]

While the precise first synthesis of this compound is not definitively documented in readily available literature, a well-established and highly reliable procedure for its preparation was published in the esteemed collection Organic Syntheses in 1973.[4] This publication serves as a critical historical marker, solidifying the compound's importance as a readily accessible building block for more complex molecular architectures. The procedure details the reaction of ethyl acetoacetate (B1235776) with pyrrolidine (B122466), a classic example of enamine formation.

Physicochemical Properties and Data

This compound is typically a light yellow to light brown solid or liquid, depending on the ambient temperature.[5] Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 54716-02-8 | [6][7][8] |

| Molecular Formula | C₁₀H₁₇NO₂ | [6][7] |

| Molecular Weight | 183.25 g/mol | [6][7] |

| Appearance | Light yellow to light brown solid (<25°C) or liquid (>26°C) | [5] |

| Purity (GC) | 99.68% | [5] |

| Beilstein/REAXYS Number | 1074392 | [6] |

| EC Number | 259-303-3 | [6] |

| MDL Number | MFCD00014097 | [6] |

Key Experimental Protocols

The synthesis of this compound is a robust and well-documented procedure. The following protocol is adapted from the highly reliable method published in Organic Syntheses.

Synthesis of this compound[4]

Reactants:

| Reactant | Molecular Weight ( g/mol ) | Amount (moles) | Volume/Mass |

| Ethyl acetoacetate | 130.14 | 1.00 | 130 g |

| Pyrrolidine | 71.12 | 1.0 | 71 g |

| Benzene (B151609) | 78.11 | - | 400 mL |

Procedure:

-

A 1-liter, one-necked flask is equipped with a Dean-Stark water separator, which is in turn fitted with a reflux condenser and a nitrogen inlet tube.

-

Ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) are dissolved in 400 mL of benzene and placed in the flask.

-

The reaction mixture is placed under a nitrogen atmosphere.

-

The mixture is brought to a vigorous reflux and maintained for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

-

The benzene is then removed using a rotary evaporator.

-

The resulting product is highly pure this compound (180 g, 98% yield) and can often be used in subsequent reactions without the need for distillation.

Diagram of the Experimental Workflow:

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the electronic nature of the enamine functionality. The lone pair of electrons on the nitrogen atom participates in resonance with the carbon-carbon double bond, rendering the α-carbon nucleophilic. This nucleophilicity is the cornerstone of its utility in organic synthesis.

Diagram of Enamine Resonance:

This inherent nucleophilicity allows this compound to participate in a variety of carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides.

-

Acylation: Reaction with acyl halides to form 1,3-dicarbonyl compounds.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Biological Activities and Therapeutic Potential of β-Enamino Esters

While specific biological data for this compound is limited in publicly accessible literature, the broader class of β-enamino esters has been the subject of considerable research in medicinal chemistry. These compounds are recognized as valuable synthons for the construction of bioactive heterocyclic compounds.[9][10]

Studies have indicated that various β-enamino ester derivatives exhibit a range of pharmacological activities, including:

-

Anticonvulsant Activity: Several studies have reported the synthesis and evaluation of enaminones and their esters as potent anticonvulsant agents.[11][12][13][14][15]

-

Anti-inflammatory Activity: The β-enamino ester scaffold has been explored for the development of anti-inflammatory drugs.[9]

-

Antitumor Activity: Certain β-enamino esters have shown promising activity against cancer cell lines, such as the HCT116 colon cancer cell line.[16][17][18]

-

Antibacterial and Antimicrobial Properties: The enamine motif is present in various compounds with demonstrated antibacterial effects.[9][19]

The diverse biological activities of this class of compounds underscore the potential of this compound as a starting material for the synthesis of novel therapeutic agents.

Logical Relationship of β-Enamino Esters to Biological Activity:

Conclusion

This compound stands as a testament to the enduring legacy of fundamental discoveries in organic chemistry. Born from the era of enamine exploration, it has solidified its position as an indispensable tool for synthetic chemists. Its straightforward and high-yielding synthesis, coupled with its versatile reactivity, ensures its continued application in the construction of complex molecules. Furthermore, the demonstrated and potential biological activities of the broader β-enamino ester class provide a compelling rationale for the continued investigation of this compound and its derivatives in the pursuit of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand and harness the full potential of this remarkable compound.

References

- 1. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound 99 GC 54716-02-8 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. ETHYL (E)-3-(1-PYRROLIDINO)CROTONATE | 54716-02-8 [chemicalbook.com]

- 9. acgpubs.org [acgpubs.org]

- 10. ACG Publications - A brief review on synthesis & applications of β-enamino carbonyl compounds [acgpubs.org]

- 11. Synthesis, antibacterial and anticonvulsant evaluations of some cyclic enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Synthesis and anticonvulsant activity of enaminones - Part 7. Synthesi" by Natalie D. Eddington, Donna S. Cox et al. [collections.uhsp.edu]

- 14. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pure.hud.ac.uk [pure.hud.ac.uk]

- 19. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Basic Reactivity of Ethyl (E)-3-(1-pyrrolidinyl)crotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enamines are versatile intermediates in organic synthesis, valued for their nucleophilic character which enables a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the basic reactivity of a specific enamine, Ethyl (E)-3-(1-pyrrolidinyl)crotonate. This β-enamino ester serves as a powerful nucleophile in alkylation, acylation, and Michael addition reactions. This document details the fundamental principles of its reactivity, provides representative experimental protocols, summarizes key quantitative data, and illustrates the underlying mechanistic pathways.

Introduction to Enamine Reactivity

Enamines are the nitrogen analogs of enols and are generally formed from the reaction of a ketone or aldehyde with a secondary amine.[1] The defining feature of an enamine is the C=C-N linkage. The nitrogen atom's lone pair of electrons participates in resonance with the double bond, which significantly increases the electron density at the α-carbon. This resonance effect renders the α-carbon strongly nucleophilic, making it susceptible to attack by a wide range of electrophiles.[1]

The reactivity of enamines, such as this compound, is governed by the nucleophilicity of the α-carbon. This allows for facile formation of new carbon-carbon bonds under relatively mild conditions, a process famously known as the Stork Enamine Synthesis. The typical reaction pathway involves three key stages:

-

Formation of the enamine: A ketone or aldehyde reacts with a secondary amine to form the enamine.

-

Reaction with an electrophile: The enamine attacks an electrophile, such as an alkyl halide, acyl halide, or a Michael acceptor.

-

Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate a carbonyl group, yielding the α-substituted ketone or aldehyde.

This guide will focus on the reactivity of pre-formed this compound, a β-enamino ester derived from ethyl acetoacetate (B1235776) and pyrrolidine (B122466).

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between ethyl acetoacetate and pyrrolidine. The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl acetoacetate

-

Pyrrolidine

-

Benzene (B151609) (or a suitable alternative solvent like toluene)

-

Dean-Stark apparatus

-

Nitrogen atmosphere

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere, dissolve ethyl acetoacetate (1.0 mole) and pyrrolidine (1.0 mole) in benzene (400 mL).

-

Heat the mixture to a vigorous reflux.

-

Continue refluxing until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap (approximately 45 minutes).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically of high purity (98%) and can be used in subsequent reactions without further purification.

Table 1: Synthesis of this compound - Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |

| Ethyl acetoacetate (1.0 mol) | Pyrrolidine (1.0 mol) | Benzene | 45 min | ~98% |

Core Reactivity of this compound

The nucleophilic α-carbon of this compound readily participates in three fundamental types of reactions: alkylation, acylation, and Michael addition.

Alkylation

Enamines undergo SN2 reactions with reactive alkyl halides. The α-carbon of the enamine acts as the nucleophile, displacing the halide and forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium salt yields the corresponding α-alkylated β-keto ester.

Materials:

-

This compound

-

Methyl iodide

-

Anhydrous solvent (e.g., THF, acetonitrile)

-

Aqueous HCl

Procedure:

-

Dissolve this compound (1.0 equiv) in the chosen anhydrous solvent under a nitrogen atmosphere.

-

Add methyl iodide (1.1 equiv) to the solution at room temperature.

-

Stir the reaction mixture for 24 hours.

-

After the reaction is complete, add aqueous HCl (1 M) and stir for an additional 4 hours to effect hydrolysis of the iminium salt.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica (B1680970) gel.

Table 2: Representative Alkylation of this compound - Quantitative Data

| Electrophile | Product | Solvent | Reaction Time | Yield |

| Methyl Iodide | Ethyl 2-methylacetoacetate | THF | 24 h | Moderate to Good |

Note: Yields can vary depending on the specific alkyl halide and reaction conditions. Primary and benzylic halides are generally good electrophiles for this reaction.

Acylation

Acylation of enamines with acid chlorides or anhydrides provides a direct route to 1,3-dicarbonyl compounds. The reaction proceeds via nucleophilic attack of the enamine's α-carbon on the acylating agent, followed by elimination of the leaving group and subsequent hydrolysis of the iminium salt.

Materials:

-

This compound

-

Benzoyl chloride

-

Anhydrous solvent (e.g., THF, dichloromethane)

-

Aqueous HCl

Procedure:

-

Dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in the chosen anhydrous solvent under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add benzoyl chloride (1.1 equiv) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Hydrolyze the resulting iminium salt by adding aqueous HCl (1 M) and stirring for 4 hours.

-

Work up the reaction as described in the alkylation protocol.

-

Purify the product by column chromatography.

Table 3: Representative Acylation of this compound - Quantitative Data

| Electrophile | Product | Solvent | Reaction Time | Yield |

| Benzoyl Chloride | Ethyl 2-benzoyl-3-oxobutanoate | THF | 12 h | Good |

Michael Addition

Enamines are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition.[2][3] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.[2][3]

Materials:

-

This compound

-

Methyl vinyl ketone (MVK)

-

Anhydrous solvent (e.g., dioxane, benzene)

-

Aqueous HCl

Procedure:

-

Dissolve this compound (1.0 equiv) in the chosen anhydrous solvent under a nitrogen atmosphere.

-

Add methyl vinyl ketone (1.0 equiv) to the solution at room temperature.

-

Heat the reaction mixture to reflux for 12 hours.

-

Cool the reaction mixture and add aqueous HCl (1 M).

-

Stir the mixture for 4 hours to facilitate hydrolysis.

-

Perform an aqueous work-up as previously described.

-

Purify the resulting 1,5-dicarbonyl compound by column chromatography.

Table 4: Representative Michael Addition of this compound - Quantitative Data

| Michael Acceptor | Product | Solvent | Reaction Time | Yield |

| Methyl Vinyl Ketone | Ethyl 2-(3-oxobutyl)acetoacetate | Dioxane | 12 h | Good |

Mechanistic Pathways and Visualizations

The reactivity of this compound is best understood through its mechanistic pathways. The following diagrams, generated using the DOT language, illustrate the core transformations.

References

Methodological & Application

Application Notes: Synthesis of Isoxazoles Using Ethyl (E)-3-(1-pyrrolidinyl)crotonate

For Researchers, Scientists, and Drug Development Professionals

Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a versatile and highly reactive intermediate used in the synthesis of various heterocyclic compounds, most notably isoxazoles. Isoxazoles are a significant class of five-membered heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials. Their utility in drug development is well-established, with isoxazole-containing molecules exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The application of this compound as a precursor for isoxazoles offers several advantages. As a β-enaminone, it possesses two electrophilic centers, making it an ideal substrate for cyclocondensation reactions. The pyrrolidine (B122466) auxiliary group enhances the nucleophilicity of the β-carbon, facilitating reactions with various reagents.

Two primary synthetic strategies are employed for the synthesis of isoxazoles from this compound:

-

Cyclocondensation with Hydroxylamine (B1172632): This is the most direct and common method. The reaction of this compound with hydroxylamine hydrochloride leads to the formation of the isoxazole (B147169) ring through a cyclocondensation reaction. This method is often high-yielding and can be performed under relatively mild conditions. The reaction likely proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and elimination of pyrrolidine and water to afford the isoxazole product.

-

1,3-Dipolar Cycloaddition with Nitrile Oxides: This method involves the reaction of this compound with a nitrile oxide, which can be generated in situ from a primary nitroalkane. This [3+2] cycloaddition reaction is highly regioselective and provides a route to more complex, substituted isoxazoles. This approach is particularly useful for creating isoxazoles with specific substitution patterns that may not be readily accessible through the direct condensation with hydroxylamine.

The choice of synthetic route depends on the desired substitution pattern of the final isoxazole product. The following protocols provide detailed experimental procedures for both the preparation of the starting material, this compound, and its subsequent conversion into isoxazoles via these two key methods.

Data Presentation

The following table summarizes the yields of isoxazole derivatives synthesized from reactions involving precursors closely related to this compound, primarily through multi-component reactions involving ethyl acetoacetate (B1235776), an aldehyde, and hydroxylamine. These reactions are believed to proceed through an in situ formed enamine intermediate.

| Product | Starting Materials | Catalyst/Solvent | Yield (%) | Reference |

| 4-Arylmethylene-3-methylisoxazol-5(4H)-ones | Ethyl acetoacetate, various aromatic aldehydes, hydroxylamine hydrochloride | Sodium malonate / Water | Good-High | [1] |

| 3-Methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones | Ethyl acetoacetate, various aldehydes, hydroxylamine hydrochloride | Agro-waste-based solvent medium | 86-92 | [2] |

| 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | Ethyl acetoacetate, aromatic aldehydes, hydroxylamine hydrochloride | Tartaric acid / Water | Good | [3] |

| 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | Ethyl acetoacetate, benzaldehyde (B42025) derivatives, hydroxylamine hydrochloride | Imidazole / Water (Ultrasound-assisted) | High | |

| 3,4-Disubstituted isoxazol-5(4H)-ones | Ethyl acetoacetate/ethyl 4-chloroacetoacetate, various aldehydes, hydroxylamine | Amine-functionalized cellulose (B213188) / Water | Good-High | [4] |

| 4-Arylidene-3-methylisoxazol-5(4H)-ones | Ethyl acetoacetate, various aromatic aldehydes, hydroxylamine hydrochloride | Sodium saccharin (B28170) / Water | High | [5] |

| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | Ethyl β-pyrrolidinocrotonate, 1-nitropropane (B105015) | Phosphorus oxychloride, Triethylamine (B128534) / Chloroform (B151607) | 68-71 | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound[7]

This protocol describes the preparation of the starting enamine from ethyl acetoacetate and pyrrolidine.

Materials:

-

Ethyl acetoacetate (1.00 mole, 130 g)

-

Pyrrolidine (1.0 mole, 71 g)

-

Benzene (B151609) (400 mL)

-

Nitrogen gas supply

-

1-L round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Rotary evaporator

Procedure:

-

In a 1-L round-bottom flask, dissolve ethyl acetoacetate (130 g) and pyrrolidine (71 g) in 400 mL of benzene.

-

Fit the flask with a Dean-Stark water separator, and place a condenser with a nitrogen inlet on top.

-

Establish a nitrogen atmosphere within the reaction setup.

-

Heat the reaction mixture to a vigorous reflux and maintain for 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

-

After the reaction is complete, remove the benzene using a rotary evaporator.

-

The resulting product is highly pure this compound (approximately 180 g, 98% yield) and can be used in the subsequent steps without further purification.

Protocol 2: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate via Cyclocondensation with Hydroxylamine (General Procedure)

This protocol is a general adaptation based on the common synthesis of isoxazoles from β-dicarbonyl compounds and hydroxylamine.

Materials:

-

This compound (1 mole equivalent)

-

Hydroxylamine hydrochloride (1.1 mole equivalents)

-

Sodium acetate (B1210297) or other suitable base (1.1 mole equivalents)

-

Ethanol or other suitable solvent

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired ethyl 5-methylisoxazole-3-carboxylate.

Protocol 3: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate via 1,3-Dipolar Cycloaddition[7]

This protocol details the synthesis of a specific substituted isoxazole from this compound and a nitroalkane.

Materials:

-

This compound (1.00 mole, 183 g)

-

1-Nitropropane (1.29 mole, 115 g)

-

Triethylamine (400 mL)

-

Phosphorus oxychloride (1.11 mole, 170 g)

-

Chloroform (1.2 L)

-

5-L three-necked flask

-

Pressure-equalizing dropping funnel

-

Gas inlet tube

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

6 N Hydrochloric acid

-

5% aqueous Sodium hydroxide (B78521)

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a 5-L three-necked flask, dissolve this compound (183 g), 1-nitropropane (115 g), and triethylamine (400 mL) in 1 L of chloroform.

-

Fit the flask with a pressure-equalizing dropping funnel and a gas inlet tube, and cool the flask in an ice bath under a nitrogen atmosphere.

-

While stirring the contents magnetically, slowly add a solution of phosphorus oxychloride (170 g) in 200 mL of chloroform from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the washings remain acidic to remove the amine bases.

-

Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator.

-

Distill the product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Visualizations

Caption: Reaction of this compound with hydroxylamine.

Caption: Synthesis of a substituted isoxazole via 1,3-dipolar cycloaddition.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. mdpi.com [mdpi.com]

- 5. heteroletters.org [heteroletters.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Ethyl (E)-3-(1-pyrrolidinyl)crotonate in 1,3-Dipolar Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl (E)-3-(1-pyrrolidinyl)crotonate as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions. This electron-rich enamine exhibits excellent reactivity towards a variety of 1,3-dipoles, leading to the synthesis of highly functionalized five-membered heterocyclic scaffolds, which are valuable building blocks in medicinal chemistry and drug development.

Introduction

1,3-Dipolar cycloadditions are powerful and atom-economical reactions for the construction of five-membered heterocyclic rings. This compound, an enamine derived from ethyl acetoacetate (B1235776) and pyrrolidine, serves as an electron-rich alkene and, therefore, a highly reactive dipolarophile. Its reaction with various 1,3-dipoles, such as nitrile oxides, nitrones, and azides, provides a direct route to valuable isoxazolines, isoxazolidines, and triazolines, respectively. These heterocyclic systems are prevalent in a wide range of biologically active compounds and natural products.

General Reaction Scheme

The general transformation involves the [3+2] cycloaddition of this compound with a generic 1,3-dipole. The reaction proceeds via a concerted mechanism, leading to the formation of a five-membered heterocycle with the creation of two new stereocenters. The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the 1,3-dipole and the reaction conditions.

Application Notes and Protocols for Ethyl (E)-3-(1-pyrrolidinyl)crotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a β-enaminone, a class of compounds recognized for their versatile applications in organic synthesis and potential as biologically active agents. While specific biological data for this compound is limited in publicly available literature, its structural motifs—a pyrrolidine (B122466) ring and an enaminone system—are prevalent in numerous pharmacologically active molecules. This document provides detailed protocols for the synthesis of this compound and outlines potential avenues for its investigation in drug discovery based on the known activities of structurally related compounds.

Chemical and Physical Properties

This compound is a stable compound under standard conditions, presenting as a yellow to dark brown fused solid or a clear liquid when melted.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54716-02-8 | [1] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1] |

| Molecular Weight | 183.25 g/mol | |

| IUPAC Name | ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate | [1] |

| Appearance | Yellow to dark brown fused solid (clear liquid as melt) | [1] |

| Melting Point | 25-26 °C | |

| Boiling Point | 125-126 °C at 0.8 mmHg | |

| Assay (GC) | >96.0% | [1] |

Synthesis Protocol

The following is a detailed protocol for the synthesis of this compound, adapted from a well-established procedure. This synthesis involves the condensation of ethyl acetoacetate (B1235776) and pyrrolidine.

Materials and Equipment

-

Ethyl acetoacetate

-

Pyrrolidine

-

Benzene (B151609) (or a suitable alternative solvent like toluene)

-

1-L, one-necked flask

-

Dean-Stark water separator

-

Condenser

-

Nitrogen inlet tube

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle

Experimental Procedure

-

Reaction Setup: In a 1-L, one-necked flask, dissolve ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.

-

Apparatus Assembly: Fit the flask with a Dean-Stark water separator, and place a condenser with a nitrogen inlet tube on top of the separator.

-

Inert Atmosphere: Place the reaction mixture under a nitrogen atmosphere.

-

Reflux: Bring the reaction mixture to a vigorous reflux using a heating mantle.

-

Water Removal: Continue refluxing for approximately 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.

-

Solvent Removal: After the reaction is complete, remove the benzene using a rotary evaporator.

-

Product Isolation: The resulting product is highly pure this compound (approximately 180 g, 98% yield) and can often be used without further distillation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Potential Applications in Drug Discovery

While this specific molecule has not been extensively studied for its biological effects, its chemical class, β-enaminones, and the presence of a pyrrolidine ring suggest several potential areas of investigation for drug development professionals.

As a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of more complex heterocyclic compounds. The enamine moiety can act as a nucleophile in various reactions, including alkylations, acylations, and cycloadditions.

Potential Biological Activities

Based on the known biological activities of other β-enaminones, the following areas are suggested for screening and further investigation:

-

Anticancer Activity: Some β-enaminones have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The enaminone scaffold is present in some compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain related compounds have shown anti-inflammatory effects, potentially through the modulation of inflammatory pathways.

Proposed Experimental Protocols for Biological Screening

The following are generalized protocols that can be adapted to screen this compound for potential biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations. Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-